Domoprednate

Description

Contextualization of Domoprednate within Glucocorticoid Pharmacology

This compound is a synthetic glucocorticoid corticosteroid that was developed in the late 1970s and 1980s wikipedia.orgwikiwand.com. It is characterized as a D-homosteroid, indicating a structural variation where the D-ring of the steroid skeleton is expanded from a five-membered ring to a six-membered ring who.intresearchgate.net. This structural feature distinguishes it from many other synthetic corticosteroids which retain the standard four-ring steroid structure. This compound is classified as a medium-active corticosteroid ncats.io.

Historical Perspectives on Synthetic D-Homosteroid Development

The development of synthetic corticosteroids followed the initial isolation and characterization of natural adrenal cortical hormones frontiersin.orgclinexprheumatol.org. Early efforts focused on producing cortisone (B1669442) semi-synthetically, and by the mid-1950s, several synthetic steroids were introduced for systemic anti-inflammatory therapy clinexprheumatol.org. The recognition of the diverse biological activities of both naturally occurring and synthetic D-homologs of compounds with a sterane skeleton has positioned synthetic D-homosteroids as potential candidates for drug discovery researchgate.net. Research into the synthesis of C-nor-D-homosteroids, which also involve modifications to the steroid ring system, has been ongoing, exploring various synthetic approaches researchgate.netresearchgate.net. While the specific historical development leading directly to this compound is not detailed in the provided information, its emergence in the late 1970s and 1980s places it within a period of active research into novel corticosteroid structures following the introduction of earlier synthetic analogs clinexprheumatol.orgwikipedia.orgwikiwand.com.

International Nonproprietary Name (INN) and Chemical Classification of this compound

This compound has been assigned the International Nonproprietary Name (INN) "this compound" by the World Health Organization (WHO) who.intwcotradetools.org. Its Latin INN is "domoprednatum," and the Spanish INN is "ddomoprednato" who.intalfa-chemistry.com.

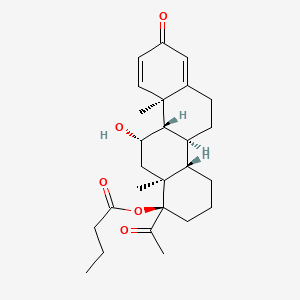

Chemically, this compound is classified as a synthetic glucocorticoid corticosteroid wikipedia.orgwikiwand.comncats.iomedkoo.com. Its chemical structure is characterized as a D-homopregna-1,4-diene-3,20-dione derivative who.int. The IUPAC name for this compound is [(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-Acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate, or alternatively, (1R,4aS,4bS,10aR,10bS,11S,12aR)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-1,2,3,4,4a,4b,5,6,8,10a,10b,11,12,12a-tetradecahydrochrysen-1-yl butyrate (B1204436) wikipedia.orgmedkoo.comchemspider.com. It has a molecular formula of C₂₆H₃₆O₅ and a molecular weight of 428.569 g/mol wikipedia.orgwikiwand.commedkoo.com. This compound is also known by the developmental code name Ro 12-7024 wikipedia.orgwikiwand.com.

The chemical structure of this compound can be represented by its SMILES and InChI codes:

SMILES: CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(CC@@HO)C)C(=O)C wikipedia.orgwikiwand.com

InChI: InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 wikipedia.orgwikiwand.com

InChI Key: IYBYNRHXGXDDDS-VRRJBYJJSA-N wikipedia.orgwikiwand.com

Structure

3D Structure

Properties

CAS No. |

66877-67-6 |

|---|---|

Molecular Formula |

C26H36O5 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate |

InChI |

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |

InChI Key |

IYBYNRHXGXDDDS-VRRJBYJJSA-N |

SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |

Canonical SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

Appearance |

Solid powder |

Other CAS No. |

66877-67-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Domoprednate; Domoprednatum; Ddomoprednato; |

Origin of Product |

United States |

Structural Elucidation and Chemical Synthesis Methodologies

Advanced Synthetic Routes for Domoprednate and Related D-Homosteroids

The synthesis of D-homosteroids, including this compound, often involves the transformation of the five-membered D-ring of natural steroids into a six-membered one arkat-usa.org. This can be achieved through various rearrangement or ring-opening/cyclization reactions arkat-usa.org. While this strategy can preserve the configuration of most chiral centers, it can also lead to low selectivities or require multiple synthetic steps arkat-usa.org.

Classical routes to D-homosteroids have employed the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids, which yields regioisomeric D-homosteroidal ketones arkat-usa.org. Efforts have been made to improve the selectivity of these rearrangements, and they have been applied in the synthesis of D-homopregnanes arkat-usa.org. Cationic rearrangements, often catalyzed by Lewis acids, have also been used, sometimes resulting in chloro-substituted D-homosteroidal products arkat-usa.org.

Other synthetic strategies for constructing the D-homosteroid skeleton include fragmentation-cyclization approaches and total synthetic routes arkat-usa.org. Ring-by-ring approaches have also been explored for related C-nor-D-homosteroids, utilizing reactions such as Robinson annulation, ozonolysis, aldol (B89426) reactions, and reductive alkylation to sequentially build the steroid rings nih.gov. The Diels-Alder reaction has also been employed in steroid synthesis, offering opportunities for constructing fused tetracyclic steroid frameworks thieme-connect.com.

Stereoselective Synthesis and Chiral Control in this compound Production

Stereoselective synthesis is crucial in the production of this compound due to the presence of multiple chiral centers in the steroid structure medkoo.comwikiwand.com. Controlling the stereochemistry at each step of the synthesis is essential to obtain the desired isomer with the correct biological activity google.comgoogleapis.comepo.org. While general principles of stereoselective synthesis in steroid chemistry involve the careful selection of reagents, catalysts, and reaction conditions to favor the formation of one stereoisomer over others, specific details regarding the stereoselective synthesis and chiral control explicitly for this compound are not extensively detailed in the provided search results. However, the synthesis of other D-homosteroids has demonstrated the use of stereoselective reactions, such as highly regio- and diastereoselective palladium-catalyzed Heck reactions, to control the configuration of newly formed chiral centers and ring junctions researchgate.net. Approaches utilizing chiral synthons or chiral reagents, as well as resolution techniques, are general methods for preparing optically active compounds, including stereoisomers of compounds with asymmetric carbon atoms google.comgoogleapis.comepo.org.

Strategic Derivatization for Analog Generation

Strategic derivatization of steroid scaffolds is a common approach to generate analogs with modified properties, including altered potency, duration of action, or tissue specificity googleapis.comgoogleapis.com. For this compound, derivatization would involve modifying its core structure, such as altering the substituents on the steroid rings or modifying the butyrate (B1204436) ester group. This could involve substitution of existing moieties, such as replacing a hydrogen with a halogen or a hydroxyl group with a carboxylic acid googleapis.comgoogleapis.com. While the provided information mentions this compound as a synthetic corticosteroid and a D-homosteroid, specific examples or detailed research findings on the strategic derivatization of this compound itself for analog generation are not provided. However, the general concept of creating derivatives to explore structure-activity relationships and potentially improve pharmacological profiles is well-established in steroid chemistry googleapis.comgoogleapis.com.

Process Chemistry and Scalability Considerations for this compound Synthesis

Process chemistry for pharmaceutical compounds focuses on developing safe, environmentally friendly, and economically viable synthetic routes for large-scale production. Scalability considerations involve optimizing reaction conditions, minimizing waste, and ensuring reproducibility at a larger scale. While the provided search results discuss synthetic routes for D-homosteroids and mention the complexity and potential low selectivity of some methods arkat-usa.org, specific details regarding the process chemistry and scalability considerations for the synthesis of this compound are not available. Developing a scalable synthesis would require addressing challenges such as reaction efficiency, purification procedures, and the cost and availability of starting materials and reagents. The mention of "high yield preparation" in the context of new synthetic routes for related compounds suggests that yield optimization is a key aspect of process chemistry nih.gov.

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Dynamics

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily . Domoprednate, as a synthetic glucocorticoid, interacts with this receptor to initiate a cascade of intracellular events.

Interaction with Glucocorticoid Receptor Alpha (GRα) and Beta (GRβ) Isoforms

The glucocorticoid receptor gene (NR3C1) encodes for several isoforms through alternative splicing, with the two major isoforms being GRα and GRβ nih.gov. GRα is the classic ligand-binding isoform that mediates the majority of glucocorticoid responses researchgate.net. In the absence of a ligand, GRα resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins (Hsp90, Hsp70) and immunophilins like FKBP52 researchgate.net.

GRβ is a splice variant that lacks the C-terminal ligand-binding domain and is therefore unable to bind glucocorticoids google.comgoogleapis.com. Unlike GRα, GRβ is constitutively localized in the nucleus and is transcriptionally inactive google.comgoogleapis.com. GRβ is thought to act as a dominant-negative regulator of GRα activity, potentially by forming heterodimers with GRα and preventing its binding to DNA or by competing for coactivator proteins nih.gov. While the precise interaction dynamics of this compound with GRα and GRβ haven't been detailed in the search results, as a glucocorticoid, its primary interaction is expected to be with the ligand-binding GRα isoform, leading to its activation. Dysregulation of GR isoforms, particularly upregulation of GRβ, has been implicated in glucocorticoid insensitivity in certain inflammatory conditions nih.gov.

Ligand-Induced Conformational Changes and Receptor Translocation

Upon binding of a glucocorticoid like this compound to the ligand-binding domain of cytoplasmic GRα, a conformational change occurs in the receptor structure researchgate.netphysionet.org. This conformational change leads to the dissociation of the chaperone protein complex, exposing the nuclear localization signals on the GRα. The activated GRα, often as a homodimer, then undergoes translocation into the cell nucleus through an active transport process researchgate.net. This translocation is a critical step for the receptor to exert its genomic effects by interacting with DNA and other nuclear proteins.

Genomic Mechanisms: Transcriptional Regulation

The primary and well-characterized mechanism of glucocorticoid action, including that of this compound, involves the modulation of gene transcription in the nucleus. This is referred to as the genomic pathway nih.gov.

Glucocorticoid Response Element (GRE)-Mediated Gene Transcription

Once inside the nucleus, the activated GRα homodimer can directly interact with specific DNA sequences known as Glucocorticoid Response Elements (GREs) ncats.ioresearchgate.net. GREs are typically located in the promoter or enhancer regions of target genes. Binding of the GRα homodimer to positive GREs leads to the recruitment of coactivator proteins and the assembly of the transcriptional machinery, resulting in the increased transcription of anti-inflammatory genes researchgate.net. Conversely, binding to negative GREs can repress gene transcription. This direct DNA binding mechanism, known as transactivation, upregulates the expression of proteins that mediate the anti-inflammatory effects of glucocorticoids, such as lipocortin-1 (annexin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes ncats.io.

Transcription Factor Cross-Talk and Negative Gene Regulation (e.g., AP-1, NF-κB)

In addition to direct DNA binding, activated GRα can also modulate gene expression indirectly through protein-protein interactions with other transcription factors researchgate.net. This mechanism, often referred to as transrepression or tethering, is crucial for the anti-inflammatory and immunosuppressive effects of glucocorticoids. The activated GRα can interact with and inhibit the activity of pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) researchgate.netgoogle.com.

NF-κB and AP-1 are key regulators of genes involved in inflammatory and immune responses, promoting the expression of cytokines, chemokines, adhesion molecules, and other inflammatory mediators researchgate.net. Glucocorticoids, through GRα, can interfere with the ability of NF-κB and AP-1 to bind to their respective DNA recognition sites or to recruit coactivators, thereby repressing the transcription of pro-inflammatory genes researchgate.net. This interaction can occur in the nucleus or even in the cytoplasm, preventing the translocation of these transcription factors into the nucleus . This mechanism of negative gene regulation is considered a significant contributor to the therapeutic efficacy of glucocorticoids in inflammatory conditions.

Modulatory Effects on Cellular Processes and Mediators

Glucocorticoids, including this compound, exert broad modulatory effects on various cellular processes and the production of inflammatory and vasoconstrictive mediators.

Regulation of Protein Synthesis and Cell Cycle Progression

Topical corticosteroids, as a class of drugs that includes glucocorticoids, are known to reduce protein synthesis and cellular mitosis. medicinetoday.com.au This inhibitory effect on protein synthesis is a key component of their mechanism, influencing various cellular functions that rely on protein turnover and production. The cell cycle, the fundamental process by which cells duplicate, is heavily dependent on precisely regulated protein synthesis and degradation. nih.govnih.gov By reducing protein synthesis and cellular mitosis, glucocorticoids can impact the proliferation of various cell types involved in inflammatory and immune responses.

Inhibition of Fibroblast Proliferation, Migration, and Chemotaxis

A significant effect of topical corticosteroids is the inhibition of the proliferation, migration, and chemotaxis of fibroblasts. medicinetoday.com.auresearchgate.net Fibroblasts are crucial cells in connective tissue, playing a key role in wound healing, tissue repair, and the development of fibrosis. By suppressing fibroblast activity, glucocorticoids can modulate processes related to tissue remodeling and scarring. The reduction in protein synthesis and cellular mitosis induced by these compounds contributes to the inhibition of fibroblast proliferation. medicinetoday.com.aunih.gov Furthermore, the inhibition of fibroblast migration and chemotaxis affects their ability to move to sites of inflammation or tissue injury, thereby limiting their contribution to the inflammatory and repair processes. Steroid-induced skin atrophy, a known effect of some topical corticosteroids, is linked to the inhibition of cell proliferation and collagen synthesis by fibroblasts. nih.gov

Control of Cytokine and Chemokine Expression Profiles

Glucocorticoids have a profound impact on the immune and inflammatory response by controlling the expression profiles of cytokines and chemokines. Topical corticosteroids inhibit the secretion of certain interleukins, which are a type of cytokine involved in regulating immune cell activity. medicinetoday.com.auresearchgate.net More broadly, glucocorticoids are known to downregulate the expression of various chemokines, such as MCP-1 and RANTES, which are chemoattractant proteins that recruit leukocytes to sites of inflammation. epo.org They can also inhibit the release of pro-inflammatory cytokines, such as TNFα, that is stimulated by lipopolysaccharide (LPS). epo.org This modulation of cytokine and chemokine expression helps to reduce the influx and activity of inflammatory cells, thereby mitigating the inflammatory response.

Preclinical Pharmacological Characterization

In Vitro Pharmacological Profiling and Functional Assays

In vitro studies provide controlled environments to investigate the specific interactions of domoprednate with biological molecules and its effects on various cell types.

Glucocorticoids exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR) nih.govepo.org. This binding initiates a cascade of events that modulate gene transcription, leading to anti-inflammatory and immunosuppressive effects nih.govnih.gov. Studies on glucocorticoid receptor binding affinity and selectivity are crucial to understanding the potency and potential off-target effects of compounds like this compound epo.orgnih.gov. While specific detailed data on this compound's receptor binding profile were not extensively available in the search results, glucocorticoids in general bind to the GR with high affinity nih.govgoogle.com. The interaction involves the ligand-binding domain of the receptor, and the specificity is influenced by the structural complementarity between the steroid and the binding pocket nih.gov. Selectivity assays are typically performed to determine the degree of binding to non-GR proteins, including other steroid receptors like estrogen, progesterone, androgen, and mineralocorticoid receptors epo.org.

Cell-based assays are widely used to evaluate the functional anti-inflammatory and immunosuppressive effects of corticosteroids nih.govnih.gov. These assays often measure the inhibition of pro-inflammatory mediator release or the suppression of immune cell activity nih.govepo.org. Glucocorticoids work at the cellular level via genomic and non-genomic pathways to achieve these effects nih.gov. The genomic pathway involves the GR mediating the transcription of anti-inflammatory genes and the downregulation of pro-inflammatory genes nih.gov. The non-genomic pathway can lead to rapid effects on target cells like monocytes, T cells, and platelets without requiring protein synthesis nih.gov.

While direct cell-based assay data specifically for this compound's anti-inflammatory and immunosuppressive efficacy were not prominently featured in the search results, the general mechanisms of topical corticosteroids provide context. These compounds reduce protein synthesis and cellular mitosis, inhibit the proliferation, migration, and chemotaxis of fibroblasts, suppress the secretion of certain interleukins, and enhance the vasoconstrictive effects of adrenaline medicinetoday.com.au. They also reduce the inflammatory action of histamine (B1213489) and bradykinin (B550075) medicinetoday.com.au. Cell-based models, such as those using human peripheral blood mononuclear cells, can be used to measure the inhibition of inflammatory cytokine release, such as TNFα, by corticosteroids google.com.

Corticosteroids are known to have anti-proliferative effects, which contribute to their therapeutic use in conditions characterized by excessive cell growth, such as certain skin disorders nih.govmedicinetoday.com.au. Evaluation of this activity is typically performed in relevant cell lines using assays that measure cell proliferation nih.gov. This can involve techniques like the sulforodamine B (SRB) assay, which quantifies cell protein mass nih.gov.

Topical corticosteroids reduce protein synthesis and cellular mitosis medicinetoday.com.au. This inhibition of cell proliferation is a factor in observed effects like steroid-induced skin atrophy nih.gov. While specific studies detailing this compound's anti-proliferative activity in various cell lines were not found, the general class of compounds to which it belongs is known to exhibit this property nih.govmedicinetoday.com.au.

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are increasingly being used in preclinical drug development to provide more physiologically relevant insights compared to traditional 2D cell cultures nih.govnih.govwikipedia.org. These models can better recapitulate the complex tissue microenvironment, including cell-cell interactions, tissue-tissue interfaces, and spatiotemporal chemical gradients nih.govmoleculardevices.com. They are considered valuable tools for disease modeling and predicting drug efficacy and toxicity nih.govmdpi.commoleculardevices.com.

Organ-on-a-chip systems, for instance, are multi-channel 3D microfluidic cell cultures that simulate the activities and physiological responses of entire organs or organ systems wikipedia.orgmoleculardevices.com. They can integrate multiple cell types and allow for continuous perfusion, mimicking blood flow, which is important for studying compound distribution and effects in a more dynamic environment wikipedia.orgmoleculardevices.com. While no specific studies were found detailing the use of advanced in vitro models like organ-on-a-chip or 3D cell cultures specifically for evaluating this compound, these technologies represent a growing area in preclinical research for potentially assessing the efficacy of compounds in a more predictive manner nih.govmdpi.commoleculardevices.com.

Evaluation of Anti-Proliferative Activity in Relevant Cell Lines

Ex Vivo Pharmacodynamic Assessments

Ex vivo studies involve using tissues or cells isolated from an organism to assess the effects of a compound. This approach allows for the evaluation of drug effects in a more complex biological context than in vitro studies, while still offering more control than in vivo experiments.

Ex vivo pharmacodynamic assessments can provide insights into how tissues respond to this compound exposure outside the complexity of a living organism. For topical corticosteroids like this compound, this could involve evaluating responses in skin tissue samples. One study mentioned the evaluation of corticosteroid influence on normal skin under occlusive conditions in volunteers, assessing parameters like skin thickness, transepidermal water loss, blood flow, and telangiectasias researchgate.net. While this specific study involved human volunteers, the principle of assessing tissue-level responses ex vivo could involve similar endpoints in isolated tissue samples exposed to the compound.

4.2.2. Quantitative Analysis of Localized Cellular and Molecular Effects

Topical corticosteroids, including this compound, exert their effects at the cellular level through both genomic and non-genomic pathways. The genomic pathway involves binding to the intracellular glucocorticoid receptor (GR), which then mediates the transcription of genes with anti-inflammatory functions and downregulates pro-inflammatory genes. The non-genomic pathway contributes to the rapid effects of topical corticosteroids by influencing target cells like monocytes, T cells, and platelets without requiring protein synthesis. nih.gov The therapeutic action of glucocorticoids is primarily mediated by binding to the intracellular glucocorticoid receptor (GR), also known as NR3C1, which is expressed in nearly all cells in the body and regulates genes controlling development, metabolism, and immune response. google.com Upon binding to a glucocorticoid, the GR undergoes a conformational change and can either upregulate the expression of anti-inflammatory proteins in the nucleus or repress the expression of pro-inflammatory proteins in the cytosol by preventing the translocation of other transcription factors into the nucleus.

Studies have quantitatively assessed the localized effects of this compound on skin tissue, particularly concerning skin thickness and the formation of telangiectasias. In a double-blind, randomized study involving 17 volunteers, the effects of 0.1% and 0.03% this compound ointments were compared to other topical corticosteroids (0.1% hydrocortisone (B1673445) butyrate (B1204436), 0.1% betamethasone (B1666872) valerate, 0.05% clobetasole propionate) and a placebo over a 4-week period under occlusive conditions. Skin thickness was measured at regular intervals (days 0, 7, 14, 21, and 28). nih.govresearchgate.net

The results indicated that skin thickness was significantly reduced by all tested corticosteroids compared to the placebo. nih.govresearchgate.net However, 0.03% this compound demonstrated a tendency to occupy an intermediate position between the placebo and the other corticosteroid ointments in terms of skin thinning effects. nih.govresearchgate.net Quantitative evaluation of telangiectasia using a stereomicroscope showed a significantly lower score after treatment with 0.03% this compound and placebo compared to the other corticosteroid ointments. nih.govresearchgate.net Assessment by laser-Doppler flowmetry showed a similar trend. nih.govresearchgate.net These findings suggest that while 0.1% this compound exhibits atrophogenic potential and telangiectasia formation comparable to other topical corticosteroids, the 0.03% concentration appears to result in fewer such localized effects. nih.govresearchgate.net

Topical corticosteroids generally reduce protein synthesis and cellular mitosis, inhibiting the proliferation, migration, and chemotaxis of fibroblasts. medicinetoday.com.au They also inhibit the secretion of certain interleukins and promote the vasoconstrictive effects of adrenaline, in addition to reducing the inflammatory action of histamine and bradykinin. medicinetoday.com.au The atrophogenic effect of steroids is linked to the inhibition of cell proliferation and collagen synthesis. nih.gov

Gene expression studies in skin have been utilized to understand the molecular mechanisms underlying various skin conditions and the effects of treatments. For instance, RNA sequencing has been used to analyze the transcriptome in skin from patients with atopic dermatitis and psoriasis to identify differentially expressed genes related to itch and inflammation. nih.gov While general mechanisms of topical corticosteroids on gene expression in skin are known, specific detailed research findings on this compound's quantitative impact on localized gene expression related to anti-inflammatory or other cellular processes were not extensively available in the provided search results. However, the therapeutic action of glucocorticoids, including this compound, involves mediating the transcription of pro-inflammatory genes and regulating epidermal proliferation and differentiation through the glucocorticoid receptor. nih.gov Early cell model studies have shown that exposure to glucocorticoids can lead to the down-regulation of GR DNA and mRNA. nih.gov

Below is a data table summarizing the findings on skin thickness reduction and telangiectasia scores from the comparative study mentioned:

| Treatment Group | Skin Thickness Reduction (Tendency/Significance) | Telangiectasia Score (Stereomicroscope) | Telangiectasia (Laser-Doppler Flowmetry) |

| Placebo | No significant reduction | Significantly lower score | Similar tendency |

| 0.03% this compound | Intermediate position | Significantly lower score | Similar tendency |

| 0.1% this compound | Significant reduction | Higher score | Higher tendency |

| 0.1% Hydrocortisone Butyrate | Significant reduction | Higher score | Higher tendency |

| 0.1% Betamethasone Valerate | Significant reduction | Higher score | Higher tendency |

| 0.05% Clobetasole Propionate | Significant reduction | Higher score | Higher tendency |

Metabolism and Biotransformation Pathways

Identification and Characterization of Domoprednate Metabolites

Specific details regarding the identified and characterized metabolites of this compound are limited in the provided search results. However, corticosteroids in general undergo metabolism, primarily in the liver. iiab.mehres.ca This process can involve various enzymatic reactions, leading to the formation of metabolites that may be more or less active than the parent compound. For instance, methylprednisolone (B1676475) aceponate, another topical corticosteroid, is extensively metabolized by esterolytic hydrolysis within the skin to methylprednisolone 17-propionate, which is the primary metabolite. researchgate.net This metabolite has a greater affinity for intracellular corticosteroid receptors than the parent compound. researchgate.net While this provides an example of corticosteroid metabolism, specific data on this compound's unique metabolites and their characteristics are not extensively detailed in the search results.

Enzymatic Pathways and Isoforms Involved in Biotransformation (e.g., Esterolytic Hydrolysis)

Esterolytic hydrolysis is a significant enzymatic pathway involved in the biotransformation of some corticosteroids. researchgate.netresearchgate.netgoogle.comgoogle.comphysionet.org For example, methylprednisolone aceponate is extensively metabolized by esterolytic hydrolysis in the skin. researchgate.net This process is responsible for cleaving ester bonds within the molecule. While the search results mention esterolytic hydrolysis in the context of other compounds and general biotransformation researchgate.netresearchgate.netgoogle.comgoogle.comphysionet.orgnih.gov, specific enzymatic pathways and isoforms responsible for the biotransformation of this compound are not explicitly detailed. Corticosteroids are generally metabolized primarily in the liver by various enzymes, including those involved in phase I and phase II reactions. hres.caxenotech.com

In Vitro Metabolism Studies Using Subcellular Fractions and Recombinant Enzymes

In vitro metabolism studies using subcellular fractions like microsomes and S9 fractions are commonly employed in drug discovery and preclinical development to evaluate the metabolism of drug candidates. xenotech.com These fractions contain various drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in microsomes, and a mixture of membrane-bound and soluble enzymes in S9 fractions. xenotech.com Cytosolic fractions contain soluble enzymes and are useful for evaluating phase II metabolic reactions. xenotech.com While the search results discuss the general use of subcellular fractions for in vitro metabolism studies xenotech.comnih.govjustia.comnih.gov, and mention in vitro studies in the context of other topical corticosteroids researchgate.netresearchgate.netnih.gov, specific in vitro metabolism studies conducted with this compound using subcellular fractions or recombinant enzymes are not provided.

Structure Activity Relationship Sar and Rational Molecular Design

Correlating D-Homosteroid Structural Features with Glucocorticoid Receptor Modulatory Activity

Significance of Non-Halogenation on Pharmacological Profile

Domoprednate is notable for being a non-halogenated synthetic glucocorticoid who.int. In contrast, many potent synthetic corticosteroids incorporate halogen atoms, such as fluorine or chlorine, at specific positions (e.g., 9α or 6α) to enhance potency, increase lipophilicity, and improve metabolic stability.

The absence of halogen atoms in this compound suggests that its pharmacological profile is achieved through alternative structural features. This non-halogenated nature likely impacts its metabolic fate, potentially leading to different pathways of breakdown and elimination compared to halogenated steroids. This could influence its duration of action and the potential for systemic accumulation, although specific comparative metabolic studies were not detailed in the search results. Furthermore, the lack of halogens might contribute to a distinct safety profile, although this aspect is beyond the scope of this article.

Design Principles for Optimized this compound Analogs and Derivatives

Rational design efforts aimed at optimizing this compound's pharmacological profile would involve targeted modifications to its core D-homosteroid structure. Key design principles would include:

Modifications to the D-homo Ring and C-17 Side Chain: Altering the size, flexibility, or functionalization of the expanded D-ring or the C-17 side chain (which includes a butyrate (B1204436) ester in this compound wikipedia.org) could significantly impact binding affinity and the specific conformational changes induced in the GR. Exploring different ester linkages or other substituents at the C-17α position could modulate lipophilicity, skin penetration (for topical applications), and metabolic stability.

Substitutions on the A, B, and C Rings: Introducing or modifying functional groups at various positions on the other steroid rings would aim to optimize interactions with specific amino acid residues within the GR LBD. This could involve incorporating hydroxyl groups, ketone groups, or other chemical moieties known to enhance GR binding or selectivity in other steroid series.

Introduction of Unsaturation or Ring Modifications: The presence of the Δ1 double bond in the A ring of this compound is a common feature in potent corticosteroids wikipedia.org. Investigating the impact of additional unsaturation or the introduction of other ring modifications, such as cyclopropane (B1198618) rings, within the D-homosteroid framework could lead to analogs with altered potency or duration of action.

The overarching goal of these design strategies would be to enhance the desired glucocorticoid activity while potentially reducing unwanted side effects, thereby improving the therapeutic index.

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis

Computational chemistry and molecular modeling techniques are invaluable tools in modern SAR analysis and rational drug design, including the study of steroid-receptor interactions wikipedia.orgnih.govnih.gov. These methods provide molecular-level insights that complement experimental studies:

Molecular Docking: This technique is used to predict the likely binding poses and orientations of this compound and its potential analogs within the GR LBD wikipedia.orgnih.gov. Docking simulations can estimate binding energies and identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior and stability of the ligand-receptor complex over time wikipedia.org. This helps in understanding the flexibility of both the ligand and the receptor and how the binding event influences receptor conformation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models develop mathematical relationships between the structural properties of a series of compounds and their observed biological activity wikipedia.org. By analyzing the GR binding affinity or cellular response of known this compound analogs, QSAR models can be built to predict the activity of novel, untested compounds based solely on their structural descriptors.

Pharmacophore Modeling: Pharmacophore models abstract the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) of a molecule required for productive interaction with its biological target nih.gov. A pharmacophore model derived from this compound's interaction with the GR can be used to virtually screen databases of chemical compounds to identify novel structures with potential glucocorticoid activity.

By integrating these computational approaches with experimental data, researchers can gain a deeper understanding of this compound's SAR, guide the design of optimized analogs, and accelerate the discovery of new glucocorticoid receptor modulators nih.gov.

Advanced Analytical Methodologies for Research Applications

Quantitative Determination of Domoprednate in Biological Matrices

Quantitative analysis of this compound in biological matrices often involves chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the bioanalysis of pharmaceutical compounds, including steroids like this compound, in biological fluids such as plasma and urine. LC-MS/MS is favored in bioanalysis due to its sensitivity and speed, enabling the analysis of large batches of samples. chromatographyonline.com The technique involves separating the analyte from the complex matrix using liquid chromatography before its detection and quantification by tandem mass spectrometry. chromatographyonline.com The use of LC-MS/MS allows for the simultaneous analysis of multiple steroids and their metabolites, providing comprehensive information. nih.gov

In LC-MS/MS, the mobile phase composition and gradient play a significant role in achieving efficient separation of the target analyte from endogenous matrix components. For steroid analysis, reverse phase HPLC procedures are commonly employed for effective retention and separation. nih.gov Electrospray ionization (ESI) is frequently used in conjunction with LC-MS/MS for the analysis of steroids. nih.govdshs-koeln.de Different acquisition modes, such as multiple reaction monitoring (MRM), are employed for the unambiguous identification and quantification of target compounds. nih.gov The sensitivity of LC-MS/MS allows for the detection of analytes at low concentrations, which is particularly important for compounds present in biological matrices. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for identifying different substances within a test sample, including in forensic toxicology for detecting drugs and/or poisons in biological specimens. wikipedia.org GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. wikipedia.org While GC-MS is considered a "gold standard" for forensic substance identification due to its specificity, the high temperatures used in the injection port and oven can potentially lead to thermal degradation of some molecules. wikipedia.org

GC-MS can be applied to the analysis of complex mixtures in environmental and biological samples. miljodirektoratet.nonih.gov Sample preparation, often involving techniques like liquid-liquid extraction, is a crucial step prior to GC-MS analysis of biological specimens like blood plasma. wikipedia.org GC-MS is also used in metabolomics for profiling metabolites in biological samples. nih.govmetabolomicsworkbench.org

Strategies for Mitigating Biological Matrix Effects in Quantitative Analysis

Biological matrix effects are a significant challenge in quantitative analysis using LC-MS and GC-MS, particularly in bioanalysis. nih.govchromatographytoday.comnih.gov Matrix effects refer to the influence of components in the sample other than the analyte of interest on the analytical signal, which can lead to ionization enhancement or suppression in mass spectrometry. nih.govchromatographytoday.comnih.govwikipedia.orgyoutube.com These effects can compromise the accuracy and precision of the analytical method. nih.govnih.gov

Strategies to mitigate matrix effects include optimizing sample preparation techniques to remove interfering substances, modifying chromatographic separation to ensure the analyte elutes away from matrix components, and utilizing internal standards. nih.govchromatographytoday.comnih.gov Cleaner sample preparation methods are essential for reducing matrix effects. nih.gov

Matrix effects can be assessed qualitatively and quantitatively during method development and validation. nih.gov Post-column infusion and post-extraction spiking are methods used to assess matrix effects. nih.gov A common approach for quantitative assessment is calculating the matrix factor, which compares the analyte response in the presence of matrix extract to the response in a neat solution. nih.govyoutube.com A matrix factor close to 1 indicates minimal matrix influence. wikipedia.org

Using a suitable internal standard (IS) that ideally coelutes with the analyte can help compensate for matrix effects by tracking the analyte's behavior during the analytical process. nih.gov However, finding an IS that perfectly tracks the analyte and experiences similar matrix effects can be challenging. chromatographytoday.com

Sample Preparation Techniques for Complex Biological Samples

Sample preparation is a critical and often time-consuming step in the analysis of biological samples, aiming to isolate and concentrate the analyte while removing interfering matrix components. americanlaboratory.comsigmaaldrich.combiotage.com Effective sample preparation is essential for achieving reliable and accurate results in downstream analysis by techniques like LC-MS/MS and GC-MS. americanlaboratory.combiotage.com

Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique that involves partitioning analytes between two immiscible liquid phases. americanlaboratory.comchromatographyonline.com LLE can remove proteins, phospholipids, and salts from biological samples. americanlaboratory.com While effective, traditional LLE can be labor-intensive and difficult to automate, which can limit throughput. americanlaboratory.combiotage.com

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation and purification that involves the selective retention and elution of analytes on a solid stationary phase (sorbent). sigmaaldrich.comphenomenex.comchromatographyonline.com SPE is highly versatile and can be applied to various sample types, including biological fluids. sigmaaldrich.comphenomenex.comchromatographyonline.com SPE helps to remove impurities and unwanted substances from the sample, resulting in cleaner extracts suitable for analysis. sigmaaldrich.comphenomenex.com Different types of SPE sorbents are available, including reversed-phase, normal phase, ion-exchange, and mixed-mode sorbents, allowing for targeted selectivity based on the analyte's properties. chromatographyonline.comthermofisher.com SPE can be automated, making it suitable for high-throughput laboratories. phenomenex.com

Optimization of LLE and SPE methods for this compound in biological matrices would involve selecting appropriate solvents or sorbents based on the chemical properties of this compound and the nature of the biological matrix. The goal is to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. For SPE, this includes optimizing the conditioning, loading, washing, and elution steps. phenomenex.com

Supported Liquid Extraction (SLE) is a technique based on the principles of LLE but performed on an inert solid support, offering a simpler and more automatable approach compared to traditional LLE. americanlaboratory.combiotage.comchromatographyonline.com In SLE, the aqueous sample is loaded onto a support material, and the analyte is then extracted using an organic solvent. americanlaboratory.comchromatographyonline.com SLE can effectively remove proteins, phospholipids, and salts. americanlaboratory.com

Development of Modern Microextraction Approaches

Modern microextraction approaches have gained attention for the determination of analytes in biological fluids due to their advantages, such as the use of small sample and solvent volumes, reduced waste generation, and potential for high enrichment factors. nih.govnih.govmdpi.com These techniques are in line with the principles of green analytical chemistry. nih.gov

Examples of microextraction techniques include Solid Phase Microextraction (SPME), In-Tube Solid-Phase Microextraction (IT-SPME), Stir-Bar Sorptive Extraction (SBSE), Microextraction in Packed Sorbent (MEPS), and Liquid-Phase Microextraction (LPME), including Hollow Fiber Liquid-Phase Microextraction (HF-LPME). nih.govmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a simple and fast extraction technique based on ternary solvent mixtures, using small volumes of solvent. nih.gov DLLME has been applied as a sample clean-up step prior to GC-MS analysis of compounds in biological samples like blood, urine, and hair. nih.gov

The development of microextraction techniques for this compound would involve selecting suitable extraction phases or solvents and optimizing parameters such as sample volume, solvent volume, extraction time, and pH to achieve efficient extraction and preconcentration of this compound from complex biological matrices. The goal is to develop sensitive and selective methods with minimal sample and solvent consumption. mdpi.com

Non-Targeted Metabolomics and Impurity Profiling in Preclinical Samples

Non-targeted metabolomics is a comprehensive analytical approach used to identify and quantify a wide range of metabolites in biological samples nih.govnih.gov. This can be applied in preclinical studies involving this compound to understand its metabolic fate and its influence on endogenous metabolic pathways. While specific studies on this compound using non-targeted metabolomics in preclinical samples were not extensively found in the search results, the general application of this methodology in preclinical research involves analyzing biofluids (such as plasma and urine) and tissues from animal models treated with the compound to identify changes in metabolite profiles nih.gov. This can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) and potential pharmacodynamic effects at a molecular level.

Impurity profiling in preclinical samples is another critical aspect of pharmaceutical research. It involves identifying and quantifying impurities present in the drug substance or drug product, as these can potentially affect the safety and efficacy of the compound nih.gov. Chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are commonly used for impurity profiling nih.gov. These methods are developed and validated to ensure accurate determination of impurities at low levels in preclinical study samples nih.gov. While specific data on the impurity profile of this compound in preclinical samples was not available in the provided search results, the principle of impurity profiling is essential for characterizing the quality of the compound used in research.

Methodologies for Assessing Local Tissue Levels and Bioregulation

Assessing the local tissue levels of this compound and its bioregulatory effects is crucial for understanding its topical activity. Various methodologies are employed to evaluate how the compound distributes within tissues and the biological responses it elicits.

Histological and Morphometric Analysis of Tissue Samples

Histological analysis involves the microscopic examination of tissue samples to study their cellular structure and organization nih.gov. In the context of this compound research, histological analysis of skin samples, for example, can be used to assess changes in epidermal and dermal thickness, cellular morphology, and the presence of inflammatory markers or other tissue alterations induced by the compound nih.govresearchgate.netnih.gov. Studies on topical corticosteroids, including comparisons involving this compound, have utilized histological methods to evaluate effects like skin atrophy nih.govnih.govresearchgate.net.

Morphometric analysis complements histological examination by providing quantitative data on tissue structures. This involves measuring specific parameters such as the thickness of different skin layers (epidermis, dermis), the size and number of cells, or the density of blood vessels researchgate.netresearchgate.net. Computerized morphometric analysis has been employed to quantify changes in atrophic skin induced by corticosteroids researchgate.net.

In a study comparing different topical corticosteroids, including this compound, skin thickness was measured over several weeks nih.gov. The study observed a reduction in skin thickness with corticosteroid treatments, although 0.03% this compound tended to show an intermediate effect compared to placebo and other more potent corticosteroids nih.gov.

Advanced Imaging Techniques for Dermatological Research (e.g., Ultrasound Sonography)

Advanced imaging techniques provide non-invasive or minimally invasive ways to visualize and assess tissue structures in dermatological research researchgate.netnih.gov. Ultrasound sonography, particularly high-frequency ultrasound (HFUS), is a valuable tool for assessing skin thickness and structure researchgate.netnih.gov. HFUS utilizes transducer frequencies typically between 20 and 70 MHz to provide high-resolution images of the skin layers researchgate.net.

HFUS has been used in research settings to measure changes in whole-skin and epidermal thickness following the application of topical corticosteroids researchgate.net. Studies have shown that short-term topical glucocorticoid treatment can reduce total skin thickness measured by HFUS researchgate.net. While the provided search results mention the use of ultrasound in the context of assessing skin changes related to corticosteroid use in general nih.govresearchgate.net, specific detailed findings on this compound using ultrasound sonography were not prominently featured. However, the technique is broadly applicable to assess the structural effects of topical agents on the skin. Other imaging modalities mentioned in dermatological research include optical coherence tomography (OCT) and dermoscopy, which can also provide insights into skin structure and changes researchgate.netnih.gov.

In Vitro and Ex Vivo Vasoconstrictor Assays for Glucocorticoid Potency Assessment

Vasoconstrictor assays are standard methods used to assess the topical potency of glucocorticoids nih.govkarger.com. These assays are based on the ability of corticosteroids to induce vasoconstriction, leading to skin blanching nih.govmedicinetoday.com.au. The degree of vasoconstriction is correlated with the intrinsic activity of the steroid molecule, its penetration through the skin, and its bioavailability from the formulation nih.govhres.ca.

In vitro and ex vivo assays are utilized to evaluate glucocorticoid potency. In vitro assays can involve studying the binding of the compound to glucocorticoid receptors or assessing its effects on gene expression in cell-based systems googleapis.comgoogleapis.comepo.org. Ex vivo assays often involve using tissue samples, such as skin, to measure the vasoconstrictor response directly googleapis.comepo.orgnih.gov.

The vasoconstrictor assay, often referred to as the McKenzie assay, involves applying the corticosteroid to the skin under occlusive conditions and visually or instrumentally assessing the degree of blanching nih.govhres.ca. This assay is considered a reliable method for determining the bioequivalence of topical corticosteroid preparations and is generally a good predictor of efficacy in clinical trials nih.gov. This compound has been included in studies comparing the vasoconstrictor effects of different topical corticosteroids nih.gov.

Future Research Trajectories and Theoretical Implications

Design and Synthesis of Next-Generation Glucocorticoid Receptor Modulators Based on Domoprednate Scaffold

Future research could focus on utilizing the chemical structure of this compound as a foundation for designing and synthesizing novel glucocorticoid receptor (GR) modulators. This involves exploring modifications to the this compound scaffold to potentially enhance its therapeutic index. The aim would be to develop compounds that retain potent anti-inflammatory activity while exhibiting a more favorable side effect profile. This could involve targeted structural alterations to influence binding affinity, receptor activation, and downstream signaling pathways, potentially leading to dissociative GR ligands that separate desired anti-inflammatory effects from unwanted metabolic or atrophogenic actions nih.gov.

Investigation of Differential Modulation of Glucocorticoid Receptor Isoforms

The glucocorticoid receptor exists in different isoforms, notably GR-alpha and GR-beta google.comnih.gov. GR-alpha is the primary ligand-binding and transcriptionally active isoform, while GR-beta is generally considered transcriptionally inactive and may act as a dominant negative regulator of GR-alpha google.comnih.gov. Research into this compound's interaction with these different isoforms could provide valuable insights. Studies could investigate whether this compound exhibits differential binding or activation profiles for GR-alpha and GR-beta. Understanding such differential modulation could pave the way for designing new compounds that selectively target specific isoforms to achieve desired therapeutic effects while potentially avoiding side effects mediated by other isoforms. Elevated levels of GR-beta have been associated with steroid resistance in various inflammatory conditions nih.gov, suggesting that compounds capable of modulating the balance or activity of GR isoforms could be therapeutically beneficial.

Application of Systems Biology and Omics Technologies to Uncover Broader Biological Impacts

The application of systems biology and various omics technologies (e.g., genomics, proteomics, metabolomics) can provide a comprehensive understanding of this compound's broader biological impacts. These approaches can help to elucidate the complex molecular pathways and networks influenced by this compound beyond the immediate GR interaction. nih.govnih.gov By analyzing changes in gene expression, protein profiles, and metabolic markers in response to this compound, researchers can gain deeper insights into its mechanisms of action, identify potential off-target effects, and discover novel biomarkers of response or resistance. nih.gov This holistic approach can reveal interconnected biological processes affected by this compound, contributing to a more complete picture of its pharmacological profile.

Incorporation of this compound into Advanced Drug Delivery Systems (e.g., Microparticulate Formulations, Controlled Release Platforms)

Future research could explore the incorporation of this compound into advanced drug delivery systems to optimize its therapeutic performance, particularly for topical or local applications. google.comgoogle.comepo.orggoogle.comgoogle.com Microparticulate formulations and controlled-release platforms offer the potential to enhance drug penetration, prolong residence time at the target site, and reduce systemic exposure. google.comgoogle.comgoogle.comgoogleapis.comresearchgate.net This could lead to improved efficacy, reduced dosing frequency, and a lower incidence of local or systemic side effects. google.comgoogle.com Research in this area could focus on developing novel formulations that provide sustained and targeted delivery of this compound, potentially improving patient compliance and therapeutic outcomes in conditions where localized corticosteroid action is desired. researchgate.net

Comparative Pharmacological Analysis with Other Synthetic Corticosteroids in Research Models

Continued comparative pharmacological analysis of this compound with other synthetic corticosteroids in relevant research models remains crucial. While some comparative studies have been conducted, particularly concerning skin atrophy and telangiectasia researchgate.netnih.govresearchgate.netresearchgate.netkarger.comresearchgate.net, further research is needed to comprehensively compare its efficacy, potency, and side effect profiles against a wider range of currently used corticosteroids in various disease models. nihr.ac.uknih.govscispace.comsoton.ac.ukcochranelibrary.com Such studies, utilizing standardized protocols and relevant outcome measures, can help to better position this compound within the landscape of corticosteroid therapy and identify specific niches where it may offer advantages. nihr.ac.uk Comparative analyses can also inform the rational design of future corticosteroid mimetics or modulators.

Q & A

Q. What experimental assays are recommended for evaluating the anti-inflammatory efficacy of Domoprednate in preclinical models?

Answer:

Q. How should this compound’s pharmacokinetic (PK) parameters be assessed in rodent studies?

Answer:

- Key parameters : Bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd).

- Protocol : Administer this compound intravenously (IV) and orally (PO) to calculate F% via AUC₀–24h ratios. Use LC-MS/MS for plasma concentration analysis. Include at least 6 animals/group to ensure statistical power .

- Data validation : Cross-check with allometric scaling to predict human PK .

Q. Table 1: Example PK Study Design

| Parameter | IV Group | PO Group |

|---|---|---|

| Dose | 1 mg/kg | 5 mg/kg |

| Sampling times | 0, 0.5, 1, 2, 4, 8h | 0, 1, 2, 4, 6, 8h |

| Analysis | LC-MS/MS (LLOQ: 1 ng/mL) |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different inflammatory models?

Answer:

- Hypothesis-driven approach : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated tissues to identify context-specific pathways (e.g., JAK-STAT vs. MAPK dominance) .

- Statistical adjustments : Apply meta-analysis to aggregate data from ≥3 independent studies, using random-effects models to account for heterogeneity. Report I² values to quantify inconsistency .

- Example : If this compound shows efficacy in psoriasis models but not rheumatoid arthritis, validate target engagement via Western blotting for glucocorticoid receptor phosphorylation .

Q. What strategies improve reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Answer:

- Synthetic protocols : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) and characterize intermediates via ¹H/¹³C NMR and HPLC (>95% purity). Share raw spectra in supplementary materials .

- Collaborative validation : Use platforms like Zenodo to archive synthetic procedures and invite independent labs to replicate key steps (e.g., esterification at C21) .

Q. How can in silico modeling optimize this compound’s selectivity for minimizing off-target effects?

Answer:

- Molecular docking : Use AutoDock Vina to screen this compound against human glucocorticoid receptor (PDB: 4P6X) and homologous receptors (e.g., progesterone). Prioritize compounds with ΔG < −8 kcal/mol .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD values for ligand-receptor complexes .

Q. Table 2: Example In Silico Workflow

| Step | Tool/Parameter | Output Metric |

|---|---|---|

| Ligand preparation | Open Babel (pH 7.4) | 3D conformers |

| Docking | AutoDock Vina | Binding affinity (ΔG) |

| Simulation | GROMACS (CHARMM36) | RMSD < 2 Å |

Methodological Best Practices

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare with detailed metadata (e.g., instrument calibration logs) .

- Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.